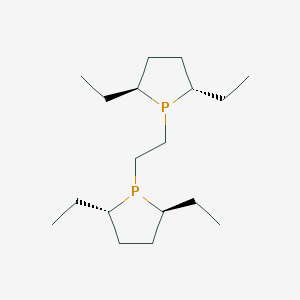
(S,S)-Et-BPE
Vue d'ensemble
Description
(S,S)-Et-BPE is a chiral ligand that has been widely used in asymmetric catalysis. It is a derivative of the bisphosphine ligand Et-BPE, which has been shown to be highly effective in a variety of catalytic reactions. The chiral nature of (S,S)-Et-BPE makes it particularly useful in enantioselective catalysis, where it can be used to control the stereochemistry of the products.
Applications De Recherche Scientifique
Photochemical Reactions in Solid State : (S,S)-Et-BPE, or trans-1,2-Bis(4-pyridyl)ethylene (bpe), is extensively studied for solid-state photochemical [2+2] cycloaddition reactions. It is involved in discrete molecular and metal complexes, hydrogen-bonded, and coordination polymeric structures. The research focuses on orienting pairs of bpe molecules in the solid state for photochemical behavior and implications (Nagarathinam, Peedikakkal, & Vittal, 2008).
Electrochemiluminescence Applications : Bipolar electrochemistry (BPE), where a conducting object is addressed electrochemically without a wire connection, uses (S,S)-Et-BPE. It has gained interest in analytical chemistry, allowing simultaneous separation of sensing and reporting elements. This includes applications in detecting biomarkers such as DNA, RNA, peptides, and other bio-relevant molecules (Bouffier, Arbault, Kuhn, & Sojic, 2016).
Indirect Fluorescence Modulation : (S,S)-Et-BPE is also involved in developing new sensing concepts based on indirect bipolar electrochemistry. This approach generates local pH gradients to detect redox-active molecules via fluorescence intensity modulation near bipolar electrodes (Bouffier, Doneux, Goudeau, & Kuhn, 2014).
Mapping Potential Gradient in Electrochemical Systems : The wireless nature of bipolar electrode (BPE) systems, where (S,S)-Et-BPE can be used, allows simultaneous electrochemical reactions on multiple BPEs. This feature is valuable for designing reaction systems with different geometries. Electrochemiluminescence (ECL) imaging is used to map the potential gradient in these systems (Villani & Inagi, 2021).
Applications in Entrepreneurship Research : The biological perspective in entrepreneurship (BPE) research examines the role of genetics, physiology, neuroscience, and neurodevelopmental conditions in entrepreneurial behavior. (S,S)-Et-BPE may serve as a metaphor or analytical tool within this multidisciplinary approach (Nicolaou, Phan, & Stephan, 2020).
Propriétés
IUPAC Name |
(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]ethyl]-2,5-diethylphospholane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36P2/c1-5-15-9-10-16(6-2)19(15)13-14-20-17(7-3)11-12-18(20)8-4/h15-18H,5-14H2,1-4H3/t15-,16-,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLRLVPABLMMKI-XSLAGTTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(P1CCP2C(CCC2CC)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2CC)CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00577045 | |
| Record name | (2S,5S,2'S,5'S)-1,1'-(Ethane-1,2-diyl)bis(2,5-diethylphospholane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-Et-BPE | |
CAS RN |
136779-27-6 | |
| Record name | Et-bpe, (S,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136779276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,5S,2'S,5'S)-1,1'-(Ethane-1,2-diyl)bis(2,5-diethylphospholane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00577045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-1,2-Bis((2S,5S)-2,5-diethylphospholano)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ET-BPE, (S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGD5P7X3R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



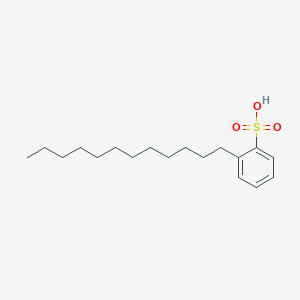
![6-Chloro-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B148166.png)
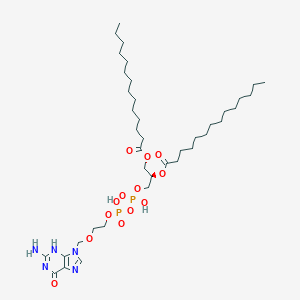

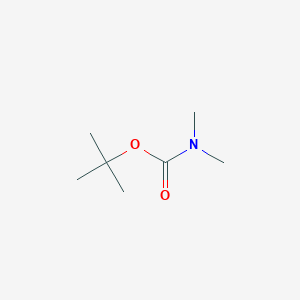
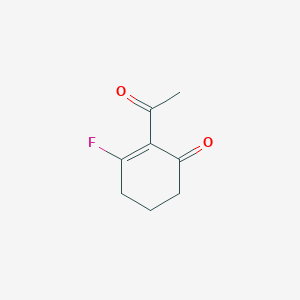

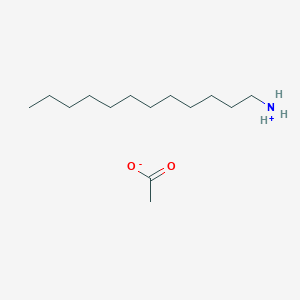
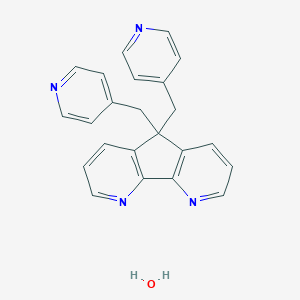

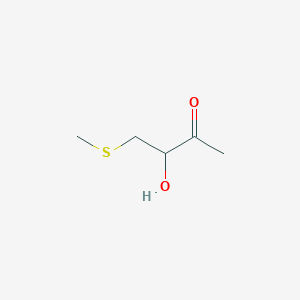
![[(1-Isopropylpiperidin-4-yl)methyl]amine](/img/structure/B148190.png)
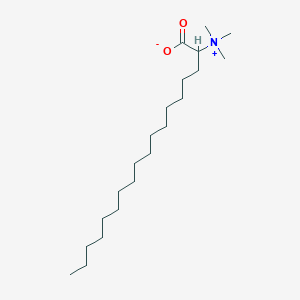
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B148194.png)